2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
The compound 2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a derivative of pyridazinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Pyridazinones have been studied for their potential as cardiotonic agents and platelet aggregation inhibitors, among other uses .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves various chemical reactions to introduce different functional groups that can alter the biological activity of the compounds. For instance, the synthesis of a new pyridazinone derivative with a styryl group has been reported, which was characterized by spectroscopic methods and confirmed by single-crystal X-ray diffraction . Another study reported the synthesis of a series of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones, which showed significant activity as platelet aggregation inhibitors . These syntheses involve multi-step reactions, starting from different precursors and employing various reagents to achieve the desired functionalization.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial in determining their biological activity. The crystal structure and spectroscopic studies provide insights into the conformation and configuration of these molecules. For example, the (E)-configuration of a pyridazinone derivative was confirmed through X-ray diffraction, and theoretical calculations helped to identify the most stable conformers . The molecular structure is also essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions to yield new compounds with potentially different biological activities. For instance, the reaction of a pyridazinone with hydrazine hydrate can afford a dihydro derivative, which can further react with different reagents to give N-substituted pyridazinones or other derivatives like dichloro and dithione derivatives . These reactions expand the chemical diversity of the pyridazinone class and allow for the exploration of new pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. The spectroscopic properties, including IR, NMR, and UV-Vis spectra, are used to characterize these compounds and confirm their structures . Additionally, the enantioseparation of pyridazinone intermediates using chiral stationary phases in chromatography has been studied, which is important for the preparation of optically active compounds with specific biological activities .
Scientific Research Applications
Crystal Structure and Spectroscopic Studies
- Synthesis and Characterization : A derivative of pyridazinone was synthesized and characterized, highlighting the importance of structural analysis in understanding these compounds (Kalai et al., 2021).
Antihypertensive Activities
- Pyridazinone Derivatives for Blood Pressure Control : Some pyridazinone derivatives, including those structurally similar to 2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have shown potential in managing hypertension, indicating their relevance in cardiovascular research (Demirayak et al., 2004).
Cardioactive Agent Development
- Key Role in Cardioactive Agents : This moiety is a vital structural part of many cardioactive pyridazinone derivatives, used clinically or in trials, underscoring its significance in developing cardiac medications (Imran & Abida, 2016).
Pharmacological Properties
- Diverse Pharmacological Effects : 6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, including variants of the compound , have shown a range of pharmacological effects, highlighting their versatility in medical research (Thyes et al., 1983).
Synthesis and Biological Activity
- New Derivatives Synthesis : Research on the synthesis of new pyridazinone derivatives, including those structurally related to the compound, shows ongoing interest in exploring their biological activities (Sahina et al., 2004).
Molecular Docking Studies
- Investigation for Therapeutic Applications : Molecular docking studies on similar compounds suggest investigations into potential therapeutic applications, including for COVID-19 (Kalai et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-7-5-6-10-18(16)15-22-20(23)14-13-19(21-22)12-11-17-8-3-2-4-9-17/h2-12H,13-15H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGEDUOIDHOII-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C(=O)CCC(=N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone |
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